molecular formula C7H13NO2 B12092969 2,5-Dioxaspiro[3.5]nonan-8-amine

2,5-Dioxaspiro[3.5]nonan-8-amine

Cat. No.: B12092969
M. Wt: 143.18 g/mol
InChI Key: LDWSWTHGLVXINS-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[3.5]nonan-8-amine: is a chemical compound with the molecular formula C9H17NO2 It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxaspiro[3.5]nonan-8-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method includes the cyclization of a suitable diol precursor with a nitrogen-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxaspiro[3.5]nonan-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amine compounds .

Mechanism of Action

The mechanism of action of 2,5-Dioxaspiro[3.5]nonan-8-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also play a role in modulating the compound’s activity by affecting its three-dimensional conformation and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxaspiro[3.5]nonan-8-amine is unique due to its specific spirocyclic structure and the position of the amine group.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2,5-dioxaspiro[3.5]nonan-8-amine

InChI

InChI=1S/C7H13NO2/c8-6-1-2-10-7(3-6)4-9-5-7/h6H,1-5,8H2

InChI Key

LDWSWTHGLVXINS-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1N)COC2

Origin of Product

United States

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